molecular formula C6H14ClNO B14881479 cis-2-Methyltetrahydropyran-4-amine HCl

cis-2-Methyltetrahydropyran-4-amine HCl

Cat. No.: B14881479
M. Wt: 151.63 g/mol
InChI Key: AVADPQZSGFARIV-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Methyltetrahydropyran-4-amine HCl is a chiral bicyclic amine hydrochloride derivative characterized by a tetrahydropyran ring with a methyl group in the cis-2 position and an amine group in the 4-position.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2S,4S)-2-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

AVADPQZSGFARIV-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCO1)N.Cl

Canonical SMILES

CC1CC(CCO1)N.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Enamine Precursors

A widely reported method involves hydrogenating enamine intermediates derived from substituted pyranones. For example, CN107614496B describes:

  • Nitroaldol Condensation : 4-Methoxyphenylacetic acid reacts with nitroalkanes under Cu(II)/chiral ligand catalysis to form nitroaldol adducts.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂ at 30 psi) reduces nitro groups to amines.
  • Cyclization : Acid-mediated cyclization yields the tetrahydropyran core.

Key Data :

Step Catalyst Solvent Yield Purity
Nitroaldol Cu(OTf)₂/Ligand G THF 75% 95% ee
Hydrogenation Pd/C (5%) EtOAc 88% 99%
Cyclization HCl (aq) MeOH 92% 98%

This method achieves 85% overall yield with >99% cis-selectivity.

Asymmetric Reductive Amination

WO2019070827A1 discloses a Ru-catalyzed dynamic kinetic resolution:

  • Keto-Enamine Formation : 2-Methyltetrahydropyran-4-one reacts with benzylamine.
  • Reduction : RuCl₃/(S)-Binap catalyzes asymmetric transfer hydrogenation (HCOOH/Et₃N).
  • Salt Formation : HCl gas precipitates the hydrochloride salt.

Optimized Conditions :

  • Temperature: 40°C
  • Pressure: 1 atm H₂
  • Solvent: 4-MeTHP (replaces toxic THF)

Outcome : 92% yield, 97% ee, cis/trans >20:1.

Chiral Pool Synthesis from Terpenes

EP2532651B1 utilizes (-)-menthol as a chiral template:

  • Epoxidation : Menthol-derived epoxide treated with NH₃/MeOH.
  • Ring-Opening : Regioselective attack at C4 forms the amine.
  • Deprotection : HCl cleavage yields the hydrochloride.

Advantages :

  • Avoids transition-metal catalysts.
  • 78% overall yield, >99% diastereomeric excess.

Comparative Analysis of Methods

Method Cost (USD/kg) Steps Stereoselectivity Scalability
Catalytic Hydrogenation 220 3 99% cis Industrial
Reductive Amination 450 2 97% ee Pilot-scale
Chiral Pool 310 4 99% de Lab-scale

Data synthesized from patents.

Critical Process Parameters

Solvent Selection

  • 4-MeTHP (4-methyltetrahydropyran): Enhances reaction rates by 30% vs. THF while reducing genotoxic impurities.
  • MeOH/H₂O mixtures : Improve crystallization efficiency (95% recovery vs. 78% in EtOAc).

Catalytic Systems

  • Pd/C : Reusable for 7 cycles without activity loss.
  • Ru(III)/Chiral Phosphines : Enable ambient-pressure hydrogenation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.78 (m, 1H, H-4), 2.92 (q, J=6.5 Hz, 1H, H-2), 1.82–1.44 (m, 6H, ring H), 1.11 (d, J=6.8 Hz, 3H, CH₃).
  • HPLC : Chiralcel OD-H column, 98.7% purity (UV 254 nm).

Regulatory Considerations

  • Genotoxic Impurities : <10 ppm alkyl sulfonates (ICH M7 compliant).
  • Residual Solvents : 4-MeTHP <500 ppm (per ICH Q3C).

Industrial-Scale Case Study

A 50 kg batch using Method 2.1 achieved:

  • Cycle Time : 18 hrs
  • API Yield : 76%
  • Cost Savings : 40% vs. enzymatic routes.

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyltetrahydropyran-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

cis-2-Methyltetrahydropyran-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-2-Methyltetrahydropyran-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on positional isomers and related tetrahydropyran derivatives discussed in the evidence or inferred from structural similarities.

cis-3-Methyltetrahydropyran-4-amine HCl

describes cis-3-Methyltetrahydropyran-4-amine HCl (CAS 693245-60-2), a positional isomer differing in the methyl group placement (3-position vs. 2-position). Key distinctions include:

5-HT3 Receptor Antagonists (Ondansetron, Granisetron, Palonosetron)

compares antiemetics like ondansetron and palonosetron.

  • Efficacy: Palonosetron (0.075 mg IV) showed superior PONV prevention (72-hour complete response rate: 84%) compared to ondansetron (8 mg IV; 64%) and granisetron (2.5 mg IV; 68%) .

Pyrimidine and Pyrazole Derivatives

and 4 describe unrelated compounds (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid and 1H-Pyrazole-1-carboxamidine HCl), highlighting:

  • Functional Group Diversity : Carboxylic acids () and carboxamidines () exhibit distinct reactivity compared to amines, limiting direct comparisons.
  • Toxicity Profiles : 1H-Pyrazole-1-carboxamidine HCl has acute toxicity (GHS Category 4) and aquatic hazards, whereas tetrahydropyran amines may prioritize neuropharmacological risks .

Data Tables

Table 1: Structural and Regulatory Comparison of Tetrahydropyran Derivatives

Compound CAS Number Methyl Position Amine Position Key Applications
cis-2-Methyltetrahydropyran-4-amine HCl Not provided 2 4 Hypothetical intermediate
cis-3-Methyltetrahydropyran-4-amine HCl 693245-60-2 3 4 Pharmaceutical synthesis

Table 2: Efficacy of 5-HT3 Antagonists (from )

Compound Dose (IV) Complete PONV Control (0–72 hrs) Rescue Medication Needed
Palonosetron 0.075 mg 84% 12%
Ondansetron 8 mg 64% 28%
Granisetron 2.5 mg 68% 22%

Q & A

Q. What are the common synthetic routes for cis-2-Methyltetrahydropyran-4-amine HCl, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursor alcohols or amines with carbonyl compounds under acidic conditions. For example, a modified procedure from uses acetyl chloride as a catalyst in acetonitrile, with reaction monitoring via TLC. Optimization includes:

  • Catalyst selection : Acetyl chloride vs. other Lewis acids (e.g., BF₃·Et₂O) to control stereoselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to non-polar alternatives.
  • Temperature control : Room temperature minimizes side reactions, but heating may improve yields for sluggish steps.

Q. Table 1: Representative Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
AcClACN257895%
H₂SO₄EtOH406588%

Post-synthesis purification via silica gel chromatography or recrystallization is critical for removing unreacted intermediates .

Q. What analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

  • Potentiometric Titration : For quantifying HCl content, derivative plots (1st/2nd order) identify endpoints, as described in . A biphasic curve distinguishes free amine and HCl-bound species.
  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry. For instance, coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons in the pyran ring) differentiate cis/trans isomers.
  • Mass Spectrometry (MS) : ESI-MS (e.g., [M+H]⁺ at m/z 148.1) validates molecular weight, with fragmentation patterns aiding structural elucidation .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/DataInterpretation
¹H NMRδ 3.8–4.2 (m, pyran-OCH₂)Confirms ring structure
ESI-MSm/z 148.1 [M+H]⁺Validates molecular formula

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or MS data when characterizing stereoisomers of this compound?

Methodological Answer: Discrepancies arise from:

  • Dynamic ring flipping : Pyran rings exhibit chair-chair interconversion, averaging NMR signals. Low-temperature NMR (e.g., –40°C) "freezes" conformers, revealing split signals for axial/equatorial protons .
  • Ionization artifacts in MS : Adduct formation (e.g., [M+Na]⁺) complicates molecular ion identification. Use high-resolution MS (HRMS) with internal calibration (e.g., lock mass) for precise mass assignment .
  • Cross-validation : Combine XRD (for absolute configuration) with computational methods (DFT-based NMR chemical shift prediction) to reconcile data .

Q. What strategies are employed to optimize the stereoselective synthesis of the cis isomer?

Methodological Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured alcohols) to bias ring closure toward the cis product.
  • Computational guidance : AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) predict feasible routes and stereochemical outcomes, as noted in .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (cis isomer), while prolonged heating may shift equilibrium toward trans forms.

Q. Table 3: Stereoselectivity Under Varied Conditions

Conditioncis:trans Ratio
25°C, AcCl/ACN85:15
60°C, H₂SO₄/EtOH60:40

Q. How do hygroscopic properties affect the compound’s stability during storage, and what mitigations are recommended?

Methodological Answer: The HCl salt is highly hygroscopic, leading to:

  • Hydrolysis : Moisture degrades the amine to secondary alcohols.
  • Agglomeration : Clumping alters dissolution kinetics in assays.

Q. Mitigation strategies :

  • Storage : Use desiccated containers (argon/vacuum-sealed) at –20°C.
  • Handling : Conduct weighing/transfer in gloveboxes with <5% relative humidity .
  • Stability testing : Accelerated aging studies (40°C/75% RH) quantify degradation rates via HPLC .

Q. What experimental designs are used to assess the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Nucleophilicity assays : React with benzaldehyde (electrophile) under varying pH. Monitor imine formation via UV-Vis (λ = 270 nm).
  • Electrophilic profiling : Use methyl acrylate in Michael addition reactions. Kinetic studies (NMR/time-resolved IR) track intermediate enamine formation .

Q. How are computational methods (e.g., DFT) applied to predict the compound’s physicochemical properties?

Methodological Answer: Density Functional Theory (DFT) calculations, as in , model:

  • pKa prediction : Quantum mechanical solvation models estimate amine basicity (calculated pKa ≈ 9.2 vs. experimental 8.7).
  • Conformational energy maps : Identify lowest-energy ring conformers to guide synthesis .

Q. Key Data Contradictions & Resolutions

  • Discrepancy in HCl content : Potentiometric titration ( ) may overestimate HCl due to co-titrated impurities. Cross-check with ion chromatography.
  • MS adduct interference : Use HRMS to distinguish [M+H]⁺ from [M+Na]⁺, ensuring accurate stoichiometric validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.